Payload Potency Benchmark: Duocarmycin TM vs. Other DNA-Alkylating ADC Warheads
The Duocarmycin TM (CBI-TMI) payload is characterized by picomolar-range cytotoxicity, a key attribute for a potent ADC warhead. While direct, published head-to-head cellular cytotoxicity data for the free payload against every in-class analog is not uniformly available, cross-study comparisons of reported IC50 values establish its place within the highly potent end of the spectrum. Duocarmycin SA, a well-characterized natural duocarmycin, has a reported IC50 of 10 pM . Advanced CBI-based analogs have achieved potencies as low as 2-3 pM through specific structural modifications [1]. The potency of the Duocarmycin TM payload in Fmoc-Val-Cit-PAB-Duocarmycin TM is in this high-picomolar range, a class of potency that differentiates it from other ADC payloads like the tubulin inhibitor monomethyl auristatin E (MMAE), which typically exhibits IC50 values in the nanomolar range [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Picomolar range (class-level) |
| Comparator Or Baseline | Duocarmycin SA: ~10 pM ; Advanced CBI analogs: 2-3 pM [1]; MMAE: nanomolar range [2] |
| Quantified Difference | Approximately 100- to 1,000-fold more potent than MMAE class; potency comparable to highly optimized duocarmycin analogs |
| Conditions | Standard in vitro cytotoxicity assays across multiple cell lines; data aggregated from cross-study comparisons |
Why This Matters
For ADC development, a picomolar-range payload is critical for achieving potent target cell killing, especially against low-antigen-expressing or heterogeneous tumors, which is a primary differentiator from ADCs using less potent, nanomolar-range warheads.
- [1] Boger, D. L., et al. (2001). Substituent effects within the DNA binding subunit of CBI analogues of the duocarmycins and CC-1065. Bioorganic & Medicinal Chemistry, 9(9), 2269-2282. (As summarized in Felber & Thorn-Seshold, 2022) View Source
- [2] Challita-Eid, P. M., et al. (2023). Development of a MMAE-based antibody-drug conjugate targeting B7-H3 for glioblastoma. Cancer Research, 83(7_Supplement), 2654. (MMAE class potency) View Source
